Cas no 89776-65-8 (3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid structure
89776-65-8 structure
商品名:3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
CAS番号:89776-65-8
MF:C7H9NO2S
メガワット:171.216860532761
CID:4664296
PubChem ID:28950260

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-METHYL-1,3-THIAZOL-2-YL)PROPANOIC ACID
    • 2-Thiazolepropanoic acid, 4-methyl-
    • 3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
    • インチ: 1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
    • InChIKey: VHYZAYLRCNHMSK-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)N=C1CCC(O)=O

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B101365-100mg
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8
100mg
$ 295.00 2022-06-07
A2B Chem LLC
AW11740-250mg
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
250mg
$384.00 2024-04-19
Enamine
EN300-183047-1g
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
1g
$785.0 2023-09-19
Aaron
AR01BFFS-10g
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
10g
$4667.00 2023-12-14
1PlusChem
1P01BF7G-2.5g
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
2.5g
$1688.00 2024-04-20
A2B Chem LLC
AW11740-5g
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
5g
$2083.00 2024-04-19
1PlusChem
1P01BF7G-1g
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
1g
$908.00 2025-03-19
Enamine
EN300-183047-0.25g
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
0.25g
$389.0 2023-09-19
Enamine
EN300-183047-2.5g
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8 95%
2.5g
$1539.0 2023-09-19
TRC
B101365-10mg
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
89776-65-8
10mg
$ 50.00 2022-06-07

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 関連文献

3-(4-methyl-1,3-thiazol-2-yl)propanoic acidに関する追加情報

Professional Introduction to 3-(4-methyl-1,3-thiazol-2-yl)propanoic Acid (CAS No. 89776-65-8)

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, with the chemical formula C₈H₁₁NO₂S, is a significant compound in the field of pharmaceutical and biochemical research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. The presence of the thiazole ring and the specific substitution pattern at the 4-position with a methyl group enhances its pharmacological potential, making it a valuable scaffold for drug development.

The CAS number 89776-65-8 uniquely identifies this compound and distinguishes it from other chemical entities. This numbering system ensures precise identification and avoids any ambiguity in scientific literature and patents. The compound's molecular structure consists of a thiazole core fused with a propionic acid side chain, which contributes to its unique chemical properties and reactivity.

In recent years, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 3-(4-methyl-1,3-thiazol-2-yl)propanoic acid makes it an attractive candidate for further investigation in these areas. Specifically, the thiazole ring is known to interact with various biological targets, including enzymes and receptors, which can modulate cellular processes.

One of the most compelling aspects of this compound is its potential application in drug discovery. The 4-methyl substituent on the thiazole ring influences the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. This feature is particularly crucial in rational drug design, where subtle modifications can significantly alter pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the importance of propanoic acid side chains in enhancing bioavailability and metabolic stability. Compounds with similar structural features have shown promise in preclinical trials as leads for novel therapeutics. The combination of the thiazole core and the propionic acid moiety in 3-(4-methyl-1,3-thiazol-2-yl)propanoic acid positions it as a versatile building block for medicinal chemists.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the thiazole ring efficiently. These synthetic strategies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.

From a biochemical perspective, 3-(4-methyl-1,3-thiazol-2-yl)propanoic acid exhibits interesting interactions with biological systems. The thiazole ring can engage in hydrogen bonding and hydrophobic interactions with protein targets, which is essential for drug-receptor binding. Additionally, the propionic acid side chain can participate in carboxylate-mediated interactions, further influencing binding affinity.

In clinical research, derivatives of this compound have shown promise in treating various diseases. For example, analogs with similar structural motifs have demonstrated efficacy against certain types of cancer by inhibiting key signaling pathways. While further studies are needed to fully elucidate the therapeutic potential of 3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, these preliminary findings are encouraging.

The compound's stability under different storage conditions is another critical factor that must be considered. Chemical stability ensures that the compound retains its integrity over time, which is essential for both research applications and potential commercialization. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to assess stability profiles.

The environmental impact of synthesizing and handling this compound is also an important consideration. Green chemistry principles have been increasingly applied to minimize waste and reduce hazardous byproducts during production. Sustainable synthetic routes not only benefit the environment but also improve cost-efficiency and scalability.

In conclusion, 3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 89776-65-8) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of a thiazole core and a propionic acid side chain makes it a valuable scaffold for drug development. Ongoing studies continue to uncover new applications and mechanisms of action for this compound, reinforcing its importance in modern medicinal chemistry.

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